1-(6-Cyclopropylpyrimidin-4-yl)piperidin-3-amine
Overview
Description
“1-(6-Cyclopropylpyrimidin-4-yl)piperidin-3-amine” is a molecule consisting of a pyrimidine and piperidine moiety. Pyrimidine is a basic aromatic ring structure found in many important biomolecules like DNA and RNA. Piperidine is an organic compound that consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .
Molecular Structure Analysis
The molecular formula of this compound is C12H18N4, and its molecular weight is 218.3 g/mol. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms, and a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .Scientific Research Applications
Synthesis and Pharmacological Evaluation
Aminopyrimidine derivatives, including those related to "1-(6-Cyclopropylpyrimidin-4-yl)piperidin-3-amine", have been synthesized and evaluated for their pharmacological properties, such as agonist activity at 5-HT(1A) receptors. These efforts aim at identifying compounds with improved metabolic stability and pharmacological profiles (Dounay et al., 2009).
Chemical Synthesis Techniques
Innovative synthesis techniques have been applied to related compounds, demonstrating the versatility of cyclopropylpyrimidine as a precursor or intermediate in chemical synthesis. This includes methodologies for efficient one-pot synthesis of α-aminophosphonates, showcasing the compound's utility in generating structurally diverse molecules (P. S. Reddy et al., 2014).
Antibacterial Activity
Some studies have explored the antibacterial activity of piperidine-containing pyrimidine imines and thiazolidinones, highlighting the potential of cyclopropylpyrimidine derivatives in antimicrobial applications. This research direction underlines the significance of structural modification on biological activity (Ram C.Merugu, D.Ramesh, B.Sreenivasulu, 2010).
Anticancer Activity
Further investigations have delved into the anticancer properties of piperazine-2,6-dione and related derivatives, with some compounds exhibiting promising activity against various cancer cell lines. This underscores the therapeutic potential of "this compound" related structures in oncology (Sandeep Kumar et al., 2013).
Mechanism of Action
is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Safety and Hazards
Properties
IUPAC Name |
1-(6-cyclopropylpyrimidin-4-yl)piperidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c13-10-2-1-5-16(7-10)12-6-11(9-3-4-9)14-8-15-12/h6,8-10H,1-5,7,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYZIOZBLFJWOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)C3CC3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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